TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S)-1-methylprop-2-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a prop-2-enyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S)-1-methylprop-2-enylcarbamate typically involves the reaction of tert-butyl chloroformate with (1S)-1-methylprop-2-enylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of tert-Butyl (1S)-1-methylprop-2-enylcarbamate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S)-1-methylprop-2-enylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxides, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
tert-Butyl (1S)-1-methylprop-2-enylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential use in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl (1S)-1-methylprop-2-enylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S)-1-(hydrazinocarbonyl)-2-methylpropylcarbamate
- tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl (1S)-1-methylprop-2-enylcarbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a prop-2-enyl group. These structural elements contribute to its distinct reactivity and applications in various fields .
Properties
CAS No. |
115378-33-1 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
KIFRIUDSLUQLOC-ZETCQYMHSA-N |
SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H](C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.